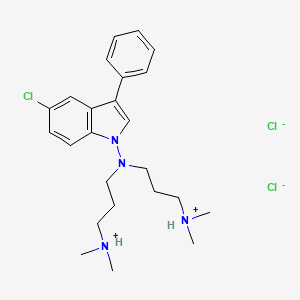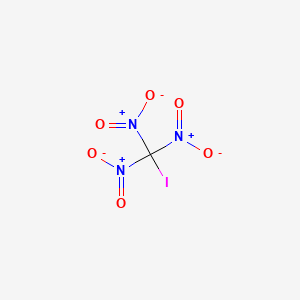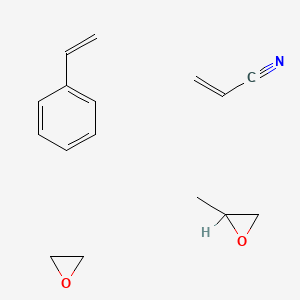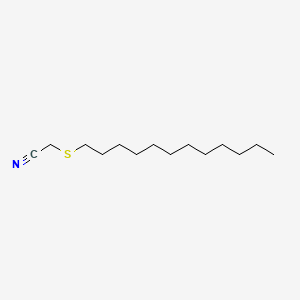
1-(Bis(3-(dimethylamino)propyl)amino)-5-chloro-3-phenylindole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bis(3-(dimethylamino)propyl)amino)-5-chloro-3-phenylindole dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a phenylindole core substituted with dimethylamino groups and a chlorine atom. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bis(3-(dimethylamino)propyl)amino)-5-chloro-3-phenylindole dihydrochloride involves multiple steps, starting with the preparation of the phenylindole core. The core is typically synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions. The resulting indole is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Next, the dimethylamino groups are introduced through a nucleophilic substitution reaction. This involves reacting the chlorinated indole with 3-(dimethylamino)propylamine under basic conditions. The final step involves converting the free base to its dihydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(Bis(3-(dimethylamino)propyl)amino)-5-chloro-3-phenylindole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
科学的研究の応用
1-(Bis(3-(dimethylamino)propyl)amino)-5-chloro-3-phenylindole dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of biological processes and as a fluorescent probe for imaging.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of 1-(Bis(3-(dimethylamino)propyl)amino)-5-chloro-3-phenylindole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA, proteins, or enzymes, altering their function and leading to various biological effects. The dimethylamino groups enhance its binding affinity, while the chlorine atom contributes to its reactivity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride: Used as a carboxyl activating agent in peptide synthesis.
1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol: Employed as a catalyst in polyurethane production.
3-Dimethylamino-1-propyl chloride: Utilized in the synthesis of various organic compounds.
Uniqueness
1-(Bis(3-(dimethylamino)propyl)amino)-5-chloro-3-phenylindole dihydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
特性
| 57647-50-4 | |
分子式 |
C24H35Cl3N4 |
分子量 |
485.9 g/mol |
IUPAC名 |
3-[(5-chloro-3-phenylindol-1-yl)-[3-(dimethylazaniumyl)propyl]amino]propyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C24H33ClN4.2ClH/c1-26(2)14-8-16-28(17-9-15-27(3)4)29-19-23(20-10-6-5-7-11-20)22-18-21(25)12-13-24(22)29;;/h5-7,10-13,18-19H,8-9,14-17H2,1-4H3;2*1H |
InChIキー |
CJBKKAHGVLBKOC-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CCCN(CCC[NH+](C)C)N1C=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Phenylbicyclo[4.1.0]heptane](/img/structure/B13763003.png)

![Benzenesulfonamide, 2,5-dichloro-4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-N,N-dimethyl-](/img/structure/B13763007.png)




![[[4-[cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13763039.png)


![2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline](/img/structure/B13763079.png)
![N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B13763082.png)

![3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole](/img/structure/B13763087.png)
